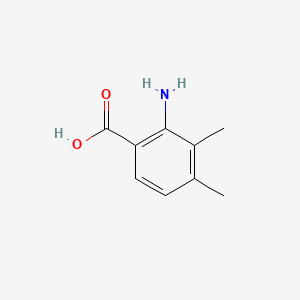

2-Amino-3,4-dimethylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135928. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOBMUYSNYMSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20300317 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50419-58-4 | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50419-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050419584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 50419-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20300317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3,4-dimethylbenzoic acid basic properties

An In-depth Technical Guide on the Core Basic Properties of 2-Amino-3,4-dimethylbenzoic Acid

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed information on this compound. The guide summarizes key quantitative data, outlines general experimental considerations, and provides visualizations to illustrate the compound's characteristics and applications.

Chemical and Physical Properties

This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative.[1][2] It serves as a crucial intermediate and building block in various fields of chemical manufacturing.[2][3][4][5] The fundamental identifiers and properties of this compound are summarized below.

Table 1: General Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 50419-58-4[1][2][3][4][6][7] |

| Molecular Formula | C₉H₁₁NO₂[1][2][3][4][8] |

| Molecular Weight | 165.19 g/mol [1][2][3][4][8] |

| IUPAC Name | This compound[2] |

| Synonyms | 3,4-dimethylanthranilic acid, 2-amino-3,4-dimethyl-benzoic acid[1][2] |

| InChI Key | MUOBMUYSNYMSDM-UHFFFAOYSA-N[2][3] |

| SMILES | CC1=CC=C(C(O)=O)C(N)=C1C[2] |

Table 2: Physicochemical Properties | Property | Value | Notes | | :--- | :--- | :--- | | Physical Form | Crystals, powder, or crystalline powder.[3][5] | | Color | White to light yellow or pale brown.[1][3][5] | | Melting Point | ~176-180°C (with decomposition)[1][2][3] | | Boiling Point | 340.3 ± 30.0 °C[3] | Predicted value. | | pKa | 5.18 ± 0.10[3] | Predicted value. | | Water Solubility | Slightly soluble in water.[2][3][4] | | Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep in a dark place under an inert atmosphere.[2][3][9] |

Caption: Core chemical identity of this compound.

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the cited literature, standard analytical methods are employed for such characterizations. Below are generalized methodologies for key properties.

a) Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observation of decomposition at 180°C suggests that the substance degrades upon melting.[1][3]

b) pKa Determination: The acid dissociation constant (pKa) can be determined experimentally via potentiometric titration. A solution of the compound of known concentration is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. The reported pKa of 5.18 is a predicted value, likely derived from computational software based on the compound's structure.[3]

c) Solubility Assessment: A qualitative assessment of solubility, such as "slightly soluble in water," is often determined by adding a small amount of the solute to the solvent at room temperature and observing the extent of dissolution.[2][3] For quantitative analysis, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved compound is then measured using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after filtering out the undissolved solid.

Applications and Role in Synthesis

This compound is a significant raw material and intermediate in several industrial applications.[4] Its primary utility lies in organic synthesis, where its chemical structure, featuring both an amine and a carboxylic acid group on a substituted benzene ring, allows it to serve as a versatile building block.

Key application areas include:

-

Pharmaceuticals: Used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Incorporated into the synthesis of pesticides, herbicides, and other crop protection agents.

-

Dye Stuff: Serves as a precursor in the manufacturing of various dyes and pigments.[2][3][5]

Caption: Role as an intermediate in chemical synthesis workflows.

Safety and Handling

For detailed safety information, consulting the full Safety Data Sheet (SDS) from the supplier is mandatory.[6][10][11][12] The available data indicates that this compound is classified as an irritant.[1][3]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin), R22 (Harmful if swallowed).[1][3]

-

Handling: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should occur in a well-ventilated area.[11][12]

-

Incompatibilities: Incompatible with strong oxidizing agents.[2]

References

- 1. This compound, CasNo.50419-58-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 2. fishersci.ie [fishersci.ie]

- 3. This compound CAS#: 50419-58-4 [m.chemicalbook.com]

- 4. This compound | 50419-58-4 [chemicalbook.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 2-Amino-4,5-dimethylbenzoic acid | C9H11NO2 | CID 266534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 50419-58-4|this compound|BLD Pharm [bldpharm.com]

- 10. abmole.com [abmole.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic acid (CAS 50419-58-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid and a derivative of anthranilic acid.[1] Its chemical structure, featuring a benzoic acid core with both an amino and two methyl substituents, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, spectroscopic profile, and plausible biological activities, with a focus on its relevance to drug discovery and development. This document is intended to serve as a technical resource for researchers and scientists working with this and related molecules.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 50419-58-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 180 °C (decomposition) | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Slightly soluble in water | [1] |

| Synonyms | 3,4-dimethylanthranilic acid | [1] |

Synthesis and Manufacturing

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and known transformations of related compounds. A common approach to synthesizing substituted anthranilic acids involves the reduction of a corresponding nitrobenzoic acid precursor.

A proposed synthetic workflow is outlined below:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Nitration of 3,4-Dimethylbenzoic acid to yield 2-Nitro-3,4-dimethylbenzoic acid

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

-

Slowly add 3,4-dimethylbenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice, which should result in the precipitation of the crude 2-nitro-3,4-dimethylbenzoic acid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-nitro-3,4-dimethylbenzoic acid.

Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic acid to yield this compound

-

To a round-bottom flask, add the synthesized 2-nitro-3,4-dimethylbenzoic acid and a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. A common method is the use of a metal in acidic medium, such as tin (Sn) granules and concentrated hydrochloric acid (HCl).

-

Heat the mixture under reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove any unreacted tin.

-

Neutralize the filtrate with a base (e.g., concentrated sodium hydroxide solution) until the solution is basic, which will precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Disclaimer: This is a proposed synthesis based on standard organic chemistry reactions. Reaction conditions, including temperatures, times, and purification methods, would require optimization for safety and yield.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic protons (likely two singlets or doublets in the aromatic region).- Two distinct singlets for the two methyl groups.- A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.- A broad singlet for the carboxylic acid (-COOH) proton, also exchangeable with D₂O. |

| ¹³C NMR | - A signal for the carboxylic acid carbon (~170 ppm).- Signals for the aromatic carbons, with quaternary carbons showing lower intensity.- Two distinct signals for the two methyl group carbons. |

| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching from the primary amine (two bands, ~3300-3500 cm⁻¹).- C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- N-H bending (~1600 cm⁻¹).- Aromatic C=C stretching bands (~1450-1600 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) at m/z 165.- Fragmentation may involve the loss of -OH (M-17) and -COOH (M-45). |

Biological Activity and Potential Applications

This compound belongs to the class of anthranilic acid derivatives, which are known to exhibit a wide range of biological activities. While specific data for this particular compound is scarce, its structural similarity to other bioactive anthranilic acids suggests potential applications in drug discovery.

Anti-inflammatory Activity

Many anthranilic acid derivatives, such as mefenamic acid, are non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key enzymes in the biosynthesis of prostaglandins, mediators of inflammation. It is plausible that this compound could also exhibit COX inhibitory activity.

Anticancer and Antimicrobial Potential

Derivatives of anthranilic acid have also been investigated for their anticancer and antimicrobial properties. The specific substitution pattern on the aromatic ring can significantly influence the biological activity. Further screening of this compound in relevant assays would be necessary to determine its potential in these areas.

Signaling Pathway Involvement

Given the known anti-inflammatory properties of related compounds, a key signaling pathway of interest is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

References

An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physical Properties

2-Amino-3,4-dimethylbenzoic acid is an aromatic carboxylic acid and a derivative of aniline. It is a solid at room temperature, appearing as a white to light yellow powder or crystalline solid.[1] It is slightly soluble in water.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Dimethylanthranilic acid | [3] |

| CAS Number | 50419-58-4 | [1][4] |

| Molecular Formula | C₉H₁₁NO₂ | [1][4] |

| Molecular Weight | 165.19 g/mol | [1][4] |

| Melting Point | 180 °C (decomposes) | [1][3] |

| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N)C | [5] |

| InChI | InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | [1] |

| InChIKey | MUOBMUYSNYMSDM-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following sections provide predicted data based on established spectral correlations and data from analogous compounds.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the two methyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | d | 1H | H-6 |

| ~ 6.70 | d | 1H | H-5 |

| ~ 4.5-6.0 (broad) | s | 2H | -NH₂ |

| ~ 10-12 (broad) | s | 1H | -COOH |

| ~ 2.25 | s | 3H | C4-CH₃ |

| ~ 2.10 | s | 3H | C3-CH₃ |

Note: The chemical shifts of the -NH₂ and -COOH protons are highly dependent on solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~ 172.5 | C=O (Carboxylic acid) |

| ~ 148.0 | C2 (C-NH₂) |

| ~ 138.0 | C4 (C-CH₃) |

| ~ 132.0 | C6 |

| ~ 125.0 | C3 (C-CH₃) |

| ~ 118.0 | C5 |

| ~ 115.0 | C1 (C-COOH) |

| ~ 20.0 | C4-CH₃ |

| ~ 15.0 | C3-CH₃ |

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, carboxylic acid, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | O-H stretch (carboxylic acid dimer) |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretches |

| ~1300 | Strong | C-O stretch |

| ~1250 | Strong | Aromatic C-N stretch |

| 920-950 | Medium, Broad | O-H bend (out-of-plane) |

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 3,4-dimethylbenzoic acid. This proposed protocol is based on well-established nitration and subsequent reduction reactions of aromatic compounds.

Workflow of Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 3,4-Dimethylbenzoic Acid

Objective: To introduce a nitro group at the 2-position of the aromatic ring.

Materials:

-

3,4-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction flask while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 2-nitro-3,4-dimethylbenzoic acid, is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Reduction of 2-Nitro-3,4-dimethylbenzoic Acid

Objective: To reduce the nitro group to an amino group.

Materials:

-

2-Nitro-3,4-dimethylbenzoic acid

-

Reducing agent (e.g., Tin (Sn) granules and concentrated Hydrochloric acid (HCl), or catalytic hydrogenation with H₂ and Pd/C)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure (using Sn/HCl):

-

Place the 2-nitro-3,4-dimethylbenzoic acid and tin granules in a round-bottom flask.

-

Add concentrated hydrochloric acid portion-wise. An exothermic reaction should commence.

-

After the initial reaction subsides, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the tin salts.

-

Filter off the tin salts.

-

Adjust the pH of the filtrate to the isoelectric point of the amino acid (around pH 4-5) with a suitable acid or base to precipitate the this compound.

-

Collect the product by vacuum filtration and wash with cold water.

-

The product can be further purified by recrystallization.

Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3,4-dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and effective synthetic pathway for 2-Amino-3,4-dimethylbenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This document details the proposed synthetic route, complete with experimental protocols, and relevant quantitative data.

Introduction

This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic carboxylic acid containing an amino group ortho to the carboxyl functionality. Its structural features make it a key building block in medicinal chemistry and materials science. This guide outlines a robust multi-step synthesis beginning with the commercially available and relatively inexpensive starting material, 4-bromo-o-xylene. The proposed pathway involves the initial formation of the precursor 3,4-dimethylaniline, followed by a directed ortho-lithiation and carboxylation strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a three-step process:

-

Step 1: Synthesis of 3,4-Dimethylaniline from 4-bromo-o-xylene via a copper-catalyzed ammonolysis.

-

Step 2: N-Protection of 3,4-Dimethylaniline with a pivaloyl group to direct subsequent ortho-lithiation.

-

Step 3: Directed Ortho-Lithiation and Carboxylation of N-pivaloyl-3,4-dimethylaniline, followed by deprotection to yield the final product.

4-Bromo-o-xylene + NH3 --(CuCl)--> 3,4-Dimethylaniline

3,4-Dimethylaniline + Pivaloyl Chloride --> N-Pivaloyl-3,4-dimethylaniline

-

N-Pivaloyl-3,4-dimethylaniline + n-BuLi --> 2-Lithio-N-pivaloyl-3,4-dimethylaniline

-

2-Lithio-N-pivaloyl-3,4-dimethylaniline + CO2 --> Lithium 2-(pivalamido)-3,4-dimethylbenzoate

-

Lithium 2-(pivalamido)-3,4-dimethylbenzoate + H3O+ --> this compound

Caption: Experimental workflow for the ortho-lithiation, carboxylation, and deprotection steps.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (for 0.1 mol scale) | Moles |

| N-Pivaloyl-3,4-dimethylaniline | 205.30 | 20.5 g | 0.1 |

| n-Butyllithium (n-BuLi) | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 |

| Carbon Dioxide (CO2) | 44.01 | Excess (gas or dry ice) | - |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N-pivaloyl-3,4-dimethylaniline (20.5 g, 0.1 mol) and anhydrous THF (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise while maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice in small portions.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding 100 mL of water.

-

Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.

-

Transfer the mixture to a round-bottom flask and heat to reflux for 4-6 hours to effect the hydrolysis of the pivaloyl group.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

The product can be recrystallized from ethanol/water if further purification is required.

Expected Yield: Moderate to good yields are anticipated for this reaction sequence.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,4-Dimethylaniline | C8H11N | 121.18 | 49-51 | Pale brown crystals |

| N-Pivaloyl-3,4-dimethylaniline | C13H19NO | 205.30 | - | - |

| This compound | C9H11NO2 | 165.19 | 180 (dec.) [1] | White to yellow solid [1] |

Characterization Data (Expected)

The following are expected spectroscopic data for the final product, this compound, based on the analysis of similar compounds.

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-7.0 (m, 2H, Ar-H), ~6.5 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃). The carboxylic acid proton will likely be a broad singlet at higher ppm (~11-13 ppm).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), ~145-150 (C-NH₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-C), ~20 (CH₃), ~15 (CH₃).

-

IR (KBr, cm⁻¹): ~3500-3300 (N-H stretching), ~3200-2500 (O-H stretching of carboxylic acid), ~1680 (C=O stretching), ~1600, ~1480 (aromatic C=C stretching).

Conclusion

The described synthetic pathway offers a logical and feasible approach for the preparation of this compound. The use of a directed ortho-lithiation strategy on a protected aniline derivative is a powerful tool for achieving the desired regioselectivity. The experimental protocols provided are based on well-established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. This guide serves as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to 3,4-Dimethylanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethylanthranilic acid, also known as 2-amino-3,4-dimethylbenzoic acid, is an aromatic organic compound that belongs to the family of anthranilic acid derivatives. Anthranilic acid and its analogues are recognized as important scaffolds in medicinal chemistry, serving as precursors for the synthesis of a wide array of biologically active molecules.[1][2] These derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core properties of 3,4-dimethylanthranilic acid, including its physicochemical characteristics, synthesis, and known biological significance, presented in a format tailored for researchers and professionals in drug development.

Core Properties of 3,4-Dimethylanthranilic Acid

A clear understanding of the fundamental properties of 3,4-dimethylanthranilic acid is essential for its application in research and development. The following tables summarize the key physical, chemical, and identification data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 3,4-Dimethylanthranilic acid | [3] |

| CAS Number | 50419-58-4 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [3][6] |

| Molecular Weight | 165.19 g/mol | [3] |

| Appearance | White to light yellow solid/powder to crystal | [4][5] |

| Melting Point | 180°C (decomposition) | [4][5] |

| Boiling Point (Predicted) | 340.3 ± 30.0 °C | [4] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [4] |

| Water Solubility | Slightly soluble in water | [4][5] |

| pKa (Predicted) | 5.18 ± 0.10 | [4] |

Table 2: Spectroscopic Data Summary

| Spectroscopy Type | Predicted/Analogous Data Highlights | Reference(s) |

| ¹H NMR | Expected signals for aromatic protons, two methyl groups, an amine proton, and a carboxylic acid proton. The chemical shifts and splitting patterns would be influenced by the substitution pattern on the benzene ring. | [7] |

| ¹³C NMR | Expected signals for nine distinct carbon atoms, including two methyl carbons, six aromatic carbons (four of which are substituted), and one carboxyl carbon. | |

| Infrared (IR) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-H stretching (aromatic and methyl groups), as well as aromatic C=C bending vibrations. | [1] |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be expected at m/z 165.19. Fragmentation patterns would likely involve the loss of H₂O, CO, and CO₂ from the parent ion. | [6] |

Experimental Protocols

The synthesis of 3,4-dimethylanthranilic acid can be approached through various synthetic routes, often involving the modification of a pre-existing benzene ring. A general conceptual workflow for its synthesis is outlined below.

Conceptual Synthesis Workflow

A plausible synthetic route to 3,4-dimethylanthranilic acid could start from a commercially available dimethylaniline or a related dimethylated benzene derivative. The introduction of a nitro group followed by its reduction to an amine, and subsequent introduction and hydrolysis of a nitrile or a related carboxyl group precursor, represents a common strategy for the synthesis of substituted anthranilic acids.

Caption: A conceptual workflow for the synthesis of 3,4-dimethylanthranilic acid.

Detailed Experimental Protocol (Hypothetical)

This is a generalized, hypothetical protocol based on standard organic chemistry transformations and should be adapted and optimized for laboratory conditions.

Step 1: Nitration of 3,4-Dimethylaniline

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3,4-dimethylaniline to a mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitrated product.

-

Filter, wash with water, and dry the crude 2-nitro-3,4-dimethylaniline.

Step 2: Reduction of the Nitro Group

-

Suspend the 2-nitro-3,4-dimethylaniline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon and a hydrogen atmosphere.

-

Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the catalyst and inorganic salts.

-

Cool the filtrate to crystallize the 3,4-dimethyl-2-aminoaniline (a diamine intermediate).

Step 3: Diazotization and Cyanation (Sandmeyer Reaction)

-

Dissolve the diamine intermediate in an acidic aqueous solution (e.g., HCl).

-

Cool the solution to 0-5°C and add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution, which will result in the formation of 2-cyano-3,4-dimethylaniline.

Step 4: Hydrolysis of the Nitrile

-

Heat the 2-cyano-3,4-dimethylaniline under reflux with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH) followed by acidic workup.

-

The nitrile group will be hydrolyzed to a carboxylic acid group.

-

Cool the reaction mixture and adjust the pH to the isoelectric point of 3,4-dimethylanthranilic acid to precipitate the product.

-

Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 3,4-dimethylanthranilic acid.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 3,4-dimethylanthranilic acid are limited, the broader class of anthranilic acid derivatives has been extensively investigated for its therapeutic potential. These compounds are known to interact with various biological targets and signaling pathways.

General Biological Activities of Anthranilic Acid Derivatives

Derivatives of anthranilic acid have been reported to exhibit a range of biological activities, including:

-

Anticancer Activity: Some derivatives have shown cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory Activity: The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid.[2]

-

Antimicrobial Activity: Various synthetic derivatives have demonstrated antibacterial and antifungal properties.[1]

-

Antiviral Activity: Certain anthranilic acid analogs have been explored for their potential to inhibit viral replication.[1]

Potential Signaling Pathways

Based on the activities of related compounds, 3,4-dimethylanthranilic acid could potentially modulate key cellular signaling pathways implicated in disease. A logical relationship diagram illustrating these potential interactions is provided below.

Caption: Potential biological targets and signaling pathways of 3,4-dimethylanthranilic acid.

Conclusion

3,4-Dimethylanthranilic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data on this particular isomer is still emerging, the well-established biological activities of the broader class of anthranilic acid derivatives provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, offering a compilation of available data and a framework for future experimental design in the exploration of 3,4-dimethylanthranilic acid's properties and potential applications in drug discovery and development. Further research is warranted to fully elucidate its spectroscopic profile, optimize its synthesis, and uncover its specific biological functions and mechanisms of action.

References

- 1. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sunlake.lookchem.com [sunlake.lookchem.com]

- 4. This compound CAS#: 50419-58-4 [chemicalbook.com]

- 5. This compound | 50419-58-4 [chemicalbook.com]

- 6. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. 50419-58-4|this compound|BLD Pharm [bldpharm.com]

physical and chemical properties of 2-Amino-3,4-dimethylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3,4-dimethylbenzoic acid. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on reported properties and general methodologies applicable to similar compounds.

Chemical Identity and Physical Properties

This compound, also known as 3,4-dimethylanthranilic acid, is an aromatic amino acid derivative. Its core structure consists of a benzoic acid scaffold substituted with an amino group and two methyl groups.

Table 1: Identifiers and Key Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50419-58-4 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [2][5] |

| Molecular Weight | 165.19 g/mol | [5] |

| Appearance | White to light yellow or pale brown powder/crystals. | [1][2][6] |

| Melting Point | 180°C (with decomposition) | [1][2] |

| Boiling Point (Predicted) | 340.3 ± 30.0 °C | [1] |

| Solubility | Slightly soluble in water. | [1][5] |

| pKa (Predicted) | 5.18 ± 0.10 | [1] |

Chemical Properties and Reactivity

As a substituted anthranilic acid, this compound exhibits the characteristic reactivity of both an aromatic amine and a carboxylic acid. The amino group can undergo reactions such as acylation and diazotization, while the carboxylic acid group can be esterified or converted to an amide. The aromatic ring is susceptible to electrophilic substitution, with the positions of substitution being influenced by the existing activating groups (amino and methyl) and the deactivating group (carboxyl).

This compound is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes.[1][5]

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the amination of a corresponding halogenated dimethylbenzoic acid or the oxidation of a dimethylaniline derivative followed by functional group manipulations. For instance, a common method for synthesizing aminobenzoic acids is the reduction of the corresponding nitrobenzoic acid.

General Purification Protocol

Purification of aminobenzoic acids is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures. The choice of solvent depends on the solubility of the compound and any impurities.

General Analytical Methodologies

The analysis of aminobenzoic acids and their derivatives is commonly performed using High-Performance Liquid Chromatography (HPLC). A general workflow for the analysis of a related compound, 2-Amino-3-methoxybenzoic acid, is presented below and can be adapted for this compound.[7]

Caption: General workflow for the HPLC analysis of an aminobenzoic acid derivative.

A typical HPLC method would utilize a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol. Detection is commonly achieved using a UV detector at a wavelength corresponding to the absorbance maximum of the compound.[7][8][9][10][11]

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, theoretical studies and experimental data for closely related compounds, such as 2-amino-3-methylbenzoic acid, can provide insights into the expected spectral features.[12][13]

-

¹H NMR: Protons on the aromatic ring, the amino group, the carboxylic acid, and the two methyl groups would be expected to give distinct signals.

-

¹³C NMR: The spectrum would show signals for the nine carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ) would be expected, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. While some substituted benzoic acid derivatives have been investigated for various biological activities, including as enzyme inhibitors or receptor antagonists, the specific effects of this compound remain to be elucidated.[14][15][16][17]

The general signaling pathways for amino acids, such as the mTOR pathway, are well-documented, but there is no evidence to suggest that this compound plays a role in these processes.[18]

Safety and Handling

This compound is classified as an irritant.[1][2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on available public data and may not be exhaustive. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound CAS#: 50419-58-4 [chemicalbook.com]

- 6. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. zodiaclifesciences.com [zodiaclifesciences.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. helixchrom.com [helixchrom.com]

- 11. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Bilge International Journal of Science and Technology Research » Makale » Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid [dergipark.org.tr]

- 14. Discovery of substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acid as potent and selective EP4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dimethylbenzoic acid is an organic compound of interest in various fields of chemical research, including pharmaceutical development and materials science. An understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control. This technical guide provides a summary of available spectral data and outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted and Comparative Spectral Data

The following tables summarize the predicted mass spectrometry data for this compound and experimental data for its close structural isomers. This comparative approach allows for an approximation of the expected spectral features.

Mass Spectrometry (MS) Data

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 166.0863 |

| [M+Na]⁺ | 188.0682 |

Data Source: Predicted data from computational models.

NMR and IR Data of Structural Isomers

Due to the absence of experimental data for this compound, the following tables provide data for the closely related isomers: 2-Amino-3-methylbenzoic acid and 2-Amino-4-methylbenzoic acid. These values can serve as a reference for anticipating the spectral characteristics of the target compound.

Table 2: ¹H NMR Spectral Data of 2-Amino-3-methylbenzoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.76 | d | 1H | Ar-H |

| 7.20 | t | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 5.5 (br s) | s | 2H | -NH₂ |

| 2.19 | s | 3H | Ar-CH₃ |

Solvent: DMSO-d₆

Table 3: ¹³C NMR Spectral Data of 2-Amino-3-methylbenzoic acid

| Chemical Shift (δ) ppm | Assignment |

| 169.5 | C=O |

| 148.9 | C-NH₂ |

| 135.0 | Ar-C |

| 129.8 | Ar-CH |

| 122.9 | Ar-C |

| 117.2 | Ar-CH |

| 114.8 | Ar-CH |

| 16.8 | Ar-CH₃ |

Solvent: DMSO-d₆

Table 4: IR Spectral Data of 2-Amino-4-methylbenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3480, 3360 | Strong | N-H stretch (asymmetric and symmetric) |

| 2920 | Medium | C-H stretch (aromatic) |

| 1670 | Strong | C=O stretch (carboxylic acid) |

| 1610, 1580 | Strong | C=C stretch (aromatic) |

| 1420 | Medium | O-H bend (carboxylic acid) |

| 1250 | Strong | C-N stretch |

| 920 | Broad | O-H bend (out-of-plane, carboxylic acid dimer) |

Sample State: Solid (KBr pellet or Nujol mull)

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR, IR, and MS spectral data for aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected prior to scanning the sample.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may need to be further diluted depending on the sensitivity of the mass spectrometer.

-

-

Instrumentation (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Ionization Mode: Positive or negative ion mode. For an amino acid derivative, both modes can be explored, though positive mode is often preferred for detecting [M+H]⁺ ions.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Instrument Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

-

Data Processing:

-

The mass spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

The isotopic pattern of the molecular ion is examined to confirm the elemental composition.

-

If tandem mass spectrometry (MS/MS) is performed, the fragmentation pattern is analyzed to elucidate the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Navigating the Solubility Landscape of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the solubility of 2-Amino-3,4-dimethylbenzoic acid in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. However, to provide valuable insights for researchers in areas such as organic synthesis, pharmaceuticals, and dye manufacturing, this document presents solubility data for the structurally analogous compound, 2-amino-3-methylbenzoic acid. Furthermore, a detailed experimental protocol for determining solubility via the isothermal saturation method is provided, alongside a workflow diagram to guide laboratory practice.

Understanding Solubility Through a Structural Analog: 2-Amino-3-methylbenzoic Acid

The solubility of 2-amino-3-methylbenzoic acid has been determined in a range of pure solvents at various temperatures using the isothermal saturation method.[1] This data, presented in mole fraction, offers a valuable proxy for estimating the solubility behavior of this compound. The additional methyl group in the target compound may slightly decrease its polarity and could influence its solubility in various solvents.

The solubility of 2-amino-3-methylbenzoic acid was found to increase with a rise in temperature across all tested solvents.[1] At a given temperature, the mole fraction solubility follows the order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]

Quantitative Solubility Data for 2-Amino-3-methylbenzoic Acid

| Temperature (K) | Methanol (x10²) | Ethanol (x10²) | 1-Propanol (x10²) | 2-Propanol (x10²) | 1-Butanol (x10²) | Acetone (x10²) | Acetonitrile (x10²) | 2-Butanone (x10²) | Ethyl Acetate (x10²) | 1,4-Dioxane (x10²) | Toluene (x10³) | Cyclohexane (x10⁴) |

| 278.15 | 1.158 | 0.889 | 0.741 | 0.583 | 0.655 | 2.583 | 1.486 | 2.194 | 1.832 | 3.016 | 2.18 | 2.51 |

| 283.15 | 1.325 | 1.021 | 0.852 | 0.673 | 0.758 | 2.921 | 1.698 | 2.498 | 2.091 | 3.425 | 2.57 | 2.98 |

| 288.15 | 1.518 | 1.171 | 0.981 | 0.778 | 0.878 | 3.298 | 1.936 | 2.845 | 2.387 | 3.886 | 3.03 | 3.54 |

| 293.15 | 1.741 | 1.345 | 1.131 | 0.901 | 1.018 | 3.721 | 2.205 | 3.241 | 2.726 | 4.406 | 3.58 | 4.21 |

| 298.15 | 1.998 | 1.545 | 1.305 | 1.045 | 1.181 | 4.196 | 2.511 | 3.692 | 3.114 | 4.993 | 4.23 | 5.01 |

| 303.15 | 2.294 | 1.777 | 1.508 | 1.214 | 1.371 | 4.731 | 2.858 | 4.207 | 3.558 | 5.657 | 5.01 | 5.97 |

| 308.15 | 2.636 | 2.045 | 1.743 | 1.411 | 1.593 | 5.333 | 3.254 | 4.794 | 4.067 | 6.408 | 5.93 | 7.12 |

| 313.15 | 3.030 | 2.355 | 2.015 | 1.641 | 1.852 | 6.011 | 3.706 | 5.464 | 4.651 | 7.258 | 7.02 | 8.51 |

| 318.15 | 3.486 | 2.714 | 2.329 | 1.908 | 2.155 | 6.775 | 4.221 | 6.229 | 5.319 | 8.220 | 8.32 | 10.18 |

Data sourced from a study on 2-amino-3-methylbenzoic acid and presented as mole fraction (x10² or as indicated).[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal saturation (shake-flask) method followed by gravimetric analysis.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatic shaker or water bath with temperature control (±0.1 K)

-

Analytical balance (readability ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps with PTFE septa)

-

Syringe filters (chemically resistant to the solvent, e.g., PTFE, with a pore size of 0.45 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the vials for a sufficient time to reach equilibrium. The time required for reaching equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation or dissolution during sampling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Continue drying until a constant mass of the solid residue is achieved.

-

Cool the evaporation dish in a desiccator and weigh it to determine the mass of the dissolved solute.

-

Data Calculation

-

Mass of the solvent: Subtract the mass of the dissolved solute from the total mass of the solution.

-

Solubility ( g/100 g of solvent): (mass of solute / mass of solvent) x 100

-

Mole fraction (x): moles of solute / (moles of solute + moles of solvent)

-

Solubility (mg/mL): (mass of solute in mg / volume of solution in mL) (Requires determination of the solution density).

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation and gravimetric method.

References

An In-depth Technical Guide to 2-Amino-3,4-dimethylbenzoic Acid

For researchers, scientists, and professionals in drug development, 2-Amino-3,4-dimethylbenzoic acid stands as a significant, yet underexplored, chemical entity. This technical guide consolidates the available literature on its properties, synthesis, and potential applications, while also highlighting areas where further research is needed.

Physicochemical Properties

This compound, with the CAS number 50419-58-4, is a white to light yellow crystalline solid.[1][2] It is recognized as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][3][4] The compound is slightly soluble in water and has a melting point of 180°C, at which it decomposes.[1][2][3]

| Property | Value | Reference |

| CAS Number | 50419-58-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 180°C (decomposes) | [1][2] |

| Solubility | Slightly soluble in water | [1][2] |

| SMILES | CC1=C(C(=C(C=C1)C(=O)O)N)C | [5] |

| InChI | InChI=1S/C9H11NO2/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4H,10H2,1-2H3,(H,11,12) | [5] |

| InChIKey | MUOBMUYSNYMSDM-UHFFFAOYSA-N | [5] |

Synthesis of this compound

Below is a proposed workflow for the synthesis of this compound.

Experimental Protocol for a Key Starting Material: Synthesis of 3,4-Dimethylaniline

Since 3,4-dimethylaniline is a likely precursor, a detailed experimental protocol for its synthesis is provided below, adapted from established methods.[6][7]

Method: Reduction of 3,4-Dimethyl-1-nitrobenzene

Materials:

-

3,4-Dimethyl-1-nitrobenzene

-

Methanol

-

Raney Nickel

-

Hydrogen gas

-

Boric acid (optional, used in subsequent reactions in some procedures)[6]

-

Filter apparatus

Procedure:

-

In a hydrogenation apparatus, a mixture of 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel in 200 ml of methanol is prepared.[6]

-

The mixture is hydrogenated at 55°C under a hydrogen gas pressure of 5 bar for 2 hours.[6]

-

The progress of the reaction can be monitored by gas chromatography to confirm the complete conversion of the starting material.[6]

-

After the reaction is complete, the catalyst is carefully filtered off from the hot solution.

-

The methanol is removed from the filtrate by distillation under reduced pressure.

-

The resulting crude 3,4-dimethylaniline can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.[7]

Spectroscopic Analysis

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR) for this compound are not available in the reviewed literature. However, data from structurally similar compounds can provide an indication of the expected spectral features.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |

| 2-Amino-3-methylbenzoic acid | 2.2 (s, 3H, CH₃), 6.6-7.9 (m, 3H, Ar-H), 8.0-9.0 (br s, 2H, NH₂), 10.5 (br s, 1H, COOH) | 17.5 (CH₃), 115.1, 117.9, 131.5, 134.9, 149.2 (Ar-C), 170.9 (C=O) | 3480-3380 (N-H), 3200-2500 (O-H), 1680 (C=O) | [8] |

| 2-Amino-4-methylbenzoic acid | 2.3 (s, 3H, CH₃), 6.5-7.8 (m, 3H, Ar-H), 5.5-6.5 (br s, 2H, NH₂), 10.5 (br s, 1H, COOH) | 20.8 (CH₃), 115.9, 117.2, 130.8, 140.7, 150.9 (Ar-C), 170.2 (C=O) | 3470-3370 (N-H), 3100-2500 (O-H), 1670 (C=O) | [9] |

Applications in Research and Development

This compound is primarily recognized as a crucial building block in organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group on a substituted benzene ring, makes it a versatile starting material for creating more complex molecules. It is frequently cited as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes, although specific examples of commercial products derived from this exact molecule are not prominently documented in the available literature.[1][3][4]

Biological Activity of Related Compounds

While there is no specific information on the biological activity or mechanism of action of this compound, the broader class of aminobenzoic acid derivatives has been the subject of extensive research in drug discovery.

Derivatives of aminobenzoic acids have been investigated for a wide range of pharmacological activities. For instance, various substituted aminobenzoic acids have been synthesized and evaluated as:

-

Enzyme Inhibitors: Certain derivatives have shown inhibitory activity against enzymes such as SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1), which is a negative regulator in several signaling pathways implicated in cancer.[10]

-

Receptor Antagonists: A notable example is the development of potent and selective antagonists for the EP4 receptor, a prostaglandin E2 receptor subtype involved in inflammation and pain.[11][12]

The following diagram illustrates the general principle of EP4 receptor antagonism, a mechanism exhibited by some aminobenzoic acid derivatives.

Conclusion

This compound is a chemical intermediate with established utility in the synthesis of more complex organic molecules. Its physicochemical properties are reasonably well-documented. However, a significant gap exists in the scientific literature regarding a detailed, reproducible synthesis protocol for this specific compound. Furthermore, its biological activity and potential roles in signaling pathways remain unexplored. The documented pharmacological activities of structurally related aminobenzoic acid derivatives suggest that this compound could be a valuable scaffold for future drug discovery efforts, particularly in the areas of inflammation, pain, and oncology. This guide serves to summarize the current knowledge and to underscore the need for further research to unlock the full potential of this intriguing molecule.

References

- 1. US2347652A - Method of making 3,4-dimethylaniline - Google Patents [patents.google.com]

- 2. This compound CAS#: 50419-58-4 [chemicalbook.com]

- 3. This compound | 50419-58-4 [chemicalbook.com]

- 4. This compound CAS#: 50419-58-4 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 2-amino-4-methyl- [webbook.nist.gov]

- 10. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,4-dimethylbenzoic acid, also known as 3,4-dimethylanthranilic acid, is an aromatic organic compound with the chemical formula C₉H₁₁NO₂. It serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides an in-depth overview of the probable synthetic pathway for its discovery and preparation, detailed experimental protocols, and a summary of its key chemical properties. While the specific historical details of its initial discovery remain elusive in readily available literature, the logical synthetic route presented herein is based on established chemical principles.

Chemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 50419-58-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 180 °C (decomposes) | [1] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥98% |

Synthetic Pathway

The most probable and chemically sound method for the synthesis of this compound involves a two-step process commencing with 3,4-dimethylbenzoic acid. The logical workflow for this synthesis is depicted in the following diagram.

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis of this compound.

Step 1: Synthesis of 3,4-Dimethyl-2-nitrobenzoic Acid (Nitration)

This procedure outlines the nitration of 3,4-dimethylbenzoic acid to yield the key intermediate, 3,4-dimethyl-2-nitrobenzoic acid.

Materials:

-

3,4-Dimethylbenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of 3,4-dimethylbenzoic acid in a sufficient volume of concentrated sulfuric acid. The dissolution is performed in an ice bath to maintain a low temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, ensuring the mixture remains cold by immersion in an ice bath.

-

Slowly add the nitrating mixture to the solution of 3,4-dimethylbenzoic acid using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete nitration.

-

Carefully pour the reaction mixture over a large volume of crushed ice with constant stirring. This will cause the crude 3,4-dimethyl-2-nitrobenzoic acid to precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of cold distilled water to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro group in 3,4-dimethyl-2-nitrobenzoic acid to an amino group, yielding the final product.

Materials:

-

3,4-Dimethyl-2-nitrobenzoic acid

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source

-

Hydrogenation vessel (e.g., Parr hydrogenator)

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

In a hydrogenation vessel, dissolve the synthesized 3,4-dimethyl-2-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon to the solution. The catalyst should be handled with care as it can be pyrophoric.

-

Seal the hydrogenation vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to a specified pressure.

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas or by thin-layer chromatography (TLC).

-

Once the reaction is complete (i.e., hydrogen uptake ceases or TLC indicates the disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The final product can be further purified by recrystallization if necessary.

Conclusion

While the historical genesis of this compound is not prominently documented, its synthesis can be reliably achieved through a standard two-step process involving the nitration of 3,4-dimethylbenzoic acid followed by the reduction of the resulting nitro-intermediate. The detailed protocols provided in this guide offer a comprehensive framework for the laboratory-scale preparation of this valuable chemical intermediate, which continues to be a significant building block in the development of new molecules for the pharmaceutical and agrochemical industries.

References

Potential Biological Activity of 2-Amino-3,4-dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of potential biological activities of 2-Amino-3,4-dimethylbenzoic acid based on available scientific literature for structurally related compounds. There is currently a lack of direct experimental data on the biological activity of this compound itself. The information presented herein is for research and informational purposes only and should not be construed as a definitive assessment of its therapeutic potential.

Introduction

This compound is an aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. While direct studies on its biological effects are limited, the structural motif of a substituted benzoic acid is prevalent in a wide array of biologically active molecules. Notably, derivatives of 2,4-dimethyl-benzoic acid have emerged as potent antagonists of the prostaglandin E2 receptor subtype 4 (EP4), suggesting a potential role for this compound as a scaffold in the development of anti-inflammatory and analgesic agents. This guide summarizes the known biological activities of structurally similar compounds to infer the potential therapeutic avenues for this compound and provides detailed experimental protocols for relevant assays.

Potential Therapeutic Target: EP4 Receptor

The primary inferred biological target for derivatives of this compound is the EP4 receptor. Prostaglandin E2 (PGE2) is a key mediator of inflammation, and its effects are transduced by four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor is predominantly coupled to Gs proteins, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Antagonism of the EP4 receptor is a promising therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis, as well as certain types of cancer.[1]

Quantitative Data on Related Compounds

The following table summarizes the biological activity of selected benzoic acid derivatives, with a focus on EP4 receptor antagonists incorporating a dimethyl-benzoic acid core. This data provides a basis for understanding the potential potency of compounds derived from a this compound scaffold.

| Compound/Derivative Class | Target | Assay Type | Key Findings (IC50/EC50) | Reference |

| Aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acids | EP4 Receptor | Functional and Human Whole Blood (hWB) Assays | Highly potent and selective EP4 antagonists. | |

| Substituted-2,4-dimethyl-(naphthalene-4-carbonyl)amino-benzoic acids | EP4 Receptor | Human Whole Blood (hWB) Assay | Highly potent and selective EP4 antagonists. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the evaluation of EP4 receptor antagonists are provided below. These protocols can serve as a guide for assessing the potential biological activity of this compound and its derivatives.

Protocol 1: EP4 Receptor Functional Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the functional antagonism of the EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Preparation:

- Culture HEK293 cells stably expressing the human EP4 receptor in appropriate growth medium.

- Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

2. Assay Procedure:

- Wash the cells with a suitable assay buffer.

- Pre-incubate the cells with various concentrations of the test compound (e.g., derivatives of this compound) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

- Stimulate the cells with a known EP4 agonist, such as Prostaglandin E2 (PGE2), at a concentration that elicits a submaximal response (e.g., EC80).

- Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

3. cAMP Detection:

- Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).

4. Data Analysis:

- Calculate the percentage of inhibition of the PGE2-induced cAMP response for each concentration of the test compound.

- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol 2: Human Whole Blood (hWB) Assay for EP4 Antagonism